Boc-3-(3-pyridyl)-D-alanine
Overview
Description
Boc-3-(3-pyridyl)-D-alanine, also known as N-β-(t-Butoxycarbonyl)-γ-(3-pyridyl)-D-β-homoalanine, is a compound with the molecular formula C14H20N2O4 and a molecular weight of 280.321. It appears as a white to off-white powder1.
Synthesis Analysis
The synthesis of Boc-3-(3-pyridyl)-D-alanine involves the use of anhydrous potassium carbonate added to a stirred, ice-cooled suspension of 3-(3-pyridyl)-(S)-alanine in water. This is followed by the dropwise addition of a solution of di-t-butyl dicarbonate in 1,4-dioxan. The reaction mixture is then allowed to warm to room temperature and stir for 18 hours2.Molecular Structure Analysis
The IUPAC name for Boc-3-(3-pyridyl)-D-alanine is (3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-pyridin-3-ylbutanoic acid1. The InChI key is JSWWEGRTQTXLFX-LLVKDONJSA-N1.
Chemical Reactions Analysis
There is currently no specific information available regarding the chemical reactions of Boc-3-(3-pyridyl)-D-alanine.Physical And Chemical Properties Analysis
Boc-3-(3-pyridyl)-D-alanine has a density of 1.175 g/cm31. It has a melting point of 188-193 °C1 and a boiling point of 469.9 °C at 760 mmHg1.Scientific Research Applications
Synthesis of Functionalized Pyridylalanines : An efficient route to synthesize highly functionalized β-(2-pyridyl)- and β-(4-pyridyl)alanines, including their N-oxides, was developed using a thermal Hantzsch-type cyclocondensation method. These compounds were successfully incorporated into peptides, demonstrating their utility in peptide chemistry (Dondoni, Massi, Minghini, & Bertolasi, 2004).
Modification of Ribonuclease A (RNase A) : Solid-phase synthesis was used to create analogues of the N-terminal tetradecapeptide of ribonuclease A, where the active site histidine-12 residue was replaced by β-(2-pyridyl)-L-alanine and β-(4-pyridyl)-L-alanine. This demonstrates the use of pyridylalanines in modifying enzyme active sites (Hoes, Raap, Bloemhoff, & Kerling, 1980).
Synthesis of Enantiomerically Pure D-Amino Acids : Enzymatic resolution was used to create enantiomerically pure derivatives of β-(3-pyridyl)-DL-alanine and β-(3-benzo[b]thienyl)-DL-alanine. These compounds were then converted into their D-BOC derivatives, which are useful in peptide synthesis (Rao et al., 2009).
Development of 2-Pyrrolylalanine for Peptide Science : Protected enantiopure 2-pyrrolylalanine was synthesized for application in peptide science. Its unique properties, such as π-donor capability, make it a valuable addition to the toolbox for peptide synthesis (Doerr & Lubell, 2012).
Preparation of Fluoro-Carboxylic Acid Derivatives : This study describes the preparation of various fluoro and difluoro-β-amino acid residues, showing the potential of these compounds in constructing complex peptide structures, such as cyclic β-peptides (Yoshinari et al., 2011).
Safety And Hazards
Boc-3-(3-pyridyl)-D-alanine is not considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200)3. However, it may cause skin irritation, serious eye irritation, and respiratory irritation3. It is recommended to handle with gloves4 and avoid breathing dust/fume/gas/mist/vapours/spray3.
Future Directions
There is currently no specific information available regarding the future directions of Boc-3-(3-pyridyl)-D-alanine. However, it is used for research purposes5, indicating its potential for further study in various scientific fields.
properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-3-ylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-10(11(16)17)7-9-5-4-6-14-8-9/h4-6,8,10H,7H2,1-3H3,(H,15,18)(H,16,17)/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLBCSWWZSSVXRQ-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CN=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370340 | |
Record name | N-(tert-Butoxycarbonyl)-3-pyridin-3-yl-D-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-3-(3-pyridyl)-D-alanine | |
CAS RN |
98266-33-2 | |
Record name | (αR)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-pyridinepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98266-33-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(tert-Butoxycarbonyl)-3-pyridin-3-yl-D-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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